Cas no 59786-31-1 (methyl 3-bromopyridine-4-carboxylate)

Methyl 3-bromopyridine-4-carboxylate is a versatile brominated pyridine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromine and ester functional groups enable efficient cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic scaffolds. The compound’s high purity and stability make it suitable for precision applications in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals. Its well-defined structure ensures consistent reactivity, aiding in the synthesis of tailored pyridine-based compounds. The ester group also allows further derivatization, enhancing its utility in multi-step synthetic routes.
methyl 3-bromopyridine-4-carboxylate structure
59786-31-1 structure
Product Name:methyl 3-bromopyridine-4-carboxylate
CAS No:59786-31-1
MF:C7H6BrNO2
MW:216.032041072845
MDL:MFCD03788226
CID:366340
PubChem ID:2762700
Update Time:2025-05-21

methyl 3-bromopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromoisonicotinate
    • 3-bromoisonicotinic acid hydrochloride
    • 3-BROMOISONICOTINIC ACID METHYL ESTER
    • 3-BROMOPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
    • 4-Pyridinecarboxylicacid, 3-bromo-, methyl ester
    • C7H6BrNO2
    • methyl 3-bromopyridine-4-carboxylate
    • Methyl3-bromoisonicotinate
    • METHYL 3-BROMO-4-PYRIDINECARBOXYLATE
    • 4-Pyridinecarboxylic acid, 3-bromo-, methyl ester
    • PubChem17290
    • methyl-3-bromoisonicotinate
    • FASOJOLGUAUEPU-UHFFFAOYSA-N
    • K
    • MDL: MFCD03788226
    • Inchi: 1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
    • InChI Key: FASOJOLGUAUEPU-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 214.95800
  • Monoisotopic Mass: 214.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Density: 1.579
  • Boiling Point: 134°C/15mmHg(lit.)
  • Flash Point: 103 ºC
  • Refractive Index: 1.553
  • PSA: 39.19000
  • LogP: 1.63070

methyl 3-bromopyridine-4-carboxylate Security Information

methyl 3-bromopyridine-4-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 3-bromopyridine-4-carboxylate Production Method

methyl 3-bromopyridine-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:59786-31-1)methyl 3-bromopyridine-4-carboxylate
Order Number:A869115
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:15
Price ($):557.0
Email:sales@amadischem.com

Additional information on methyl 3-bromopyridine-4-carboxylate

Methyl 3-Bromopyridine-4-Carboxylate: A Versatile Intermediate in Pharmaceutical Synthesis

Methyl 3-bromopyridine-4-carboxylate (CAS No. 59786-31-1) is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. This compound, characterized by its unique chemical structure, has gained significant attention in recent years due to its versatility and reactivity in organic synthesis. The compound is a key building block in the development of drugs targeting various therapeutic areas, including oncology, neurology, and cardiovascular diseases.

The chemical structure of methyl 3-bromopyridine-4-carboxylate consists of a pyridine ring with a bromine atom at the 3-position and a carboxylate ester at the 4-position. The presence of these functional groups provides multiple reaction sites, making it an ideal starting material for a wide range of synthetic transformations. The bromine atom can be readily substituted in various coupling reactions, such as Suzuki-Miyaura cross-coupling, while the carboxylate ester can be hydrolyzed to the corresponding acid or converted to other functional groups through esterification or amidation reactions.

Recent studies have highlighted the importance of methyl 3-bromopyridine-4-carboxylate in the synthesis of novel drug candidates. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of a series of pyridine-based inhibitors targeting kinases involved in cancer progression. The researchers reported that these inhibitors exhibited potent antiproliferative activity against various cancer cell lines, making them promising candidates for further preclinical and clinical evaluation.

In another study, published in Bioorganic & Medicinal Chemistry Letters, methyl 3-bromopyridine-4-carboxylate was used to synthesize a library of pyridine derivatives with potential neuroprotective properties. The compounds were evaluated for their ability to inhibit neuroinflammation and protect neurons from oxidative stress. The results showed that several derivatives exhibited significant neuroprotective effects, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The versatility of methyl 3-bromopyridine-4-carboxylate extends beyond pharmaceutical applications. In the field of agrochemistry, this compound has been used as an intermediate in the synthesis of herbicides and fungicides. A study published in Pest Management Science reported the development of a new class of herbicides derived from this intermediate, which showed high efficacy against a broad spectrum of weeds while maintaining low toxicity to non-target organisms.

The synthetic accessibility and functional group diversity of methyl 3-bromopyridine-4-carboxylate make it an attractive choice for chemists working on complex molecule synthesis. Its use in Suzuki-Miyaura cross-coupling reactions has been particularly well-documented, allowing for the efficient introduction of various aryl and vinyl groups into the pyridine scaffold. This reaction is widely used in both academic and industrial settings due to its mild reaction conditions and high yields.

In addition to its synthetic utility, the physical properties of methyl 3-bromopyridine-4-carboxylate are well-characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 65 to 67°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), making it easy to handle and process in laboratory settings.

The safety profile of methyl 3-bromopyridine-4-carboxylate is also an important consideration for its use in pharmaceutical and agrochemical applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion, methyl 3-bromopyridine-4-carboxylate (CAS No. 59786-31-1) is a highly versatile intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique chemical structure and reactivity make it an essential building block for the synthesis of novel compounds with diverse biological activities. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the field of organic chemistry.

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Amadis Chemical Company Limited
(CAS:59786-31-1)methyl 3-bromopyridine-4-carboxylate
A869115
Purity:99%
Quantity:500g
Price ($):557.0
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